molecular formula C21H27BO3 B6293417 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2412496-29-6

2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6293417
CAS No.: 2412496-29-6
M. Wt: 338.2 g/mol
InChI Key: SVPDDTOIPKRVQR-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) coupled to an aromatic system. Its structure features a benzyloxy group at the para position and an ethyl group at the ortho position of the phenyl ring.

Properties

IUPAC Name

2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPDDTOIPKRVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Two-Step Benzylation-Borylation Approach

The most widely adopted route involves sequential benzylation of a phenolic precursor followed by boronic esterification.

Step 1: Benzylation of 2-Ethyl-4-hydroxyphenol
4-Ethyl-2-hydroxyphenol undergoes O-benzylation using benzyl bromide in acetone with potassium carbonate (K₂CO₃) as the base. Optimal conditions (reflux, 4 h) achieve >95% conversion. The reaction mechanism proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the benzyl bromide electrophile.

Step 2: Pinacol Boronate Formation
The benzylated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of [Pd(dppf)Cl₂] (1 mol%) and potassium acetate (KOAc) in dioxane at 80°C for 12 h. This Miyaura borylation installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group regioselectively at the para position relative to the ethyl substituent.

Key Data:

ParameterValueSource
Overall Yield72–78%
Reaction Scale1 mmol–100 g
Purity (HPLC)≥99%

Transition-Metal-Free Borylation

Recent advances enable boronic ester synthesis without palladium catalysts. Aryl bromides react with bis-boronic acid (BBA) and tert-butoxide (t-BuOK) in methanol at 0°C.

Procedure:

  • Dissolve 2-(4-benzyloxy-2-ethylphenyl) bromide (1 eq) and BBA (5 eq) in anhydrous MeOH.

  • Add t-BuOK (2 eq) at 0°C under nitrogen.

  • Stir for 4 h, then quench with 0.1 M HCl.

Advantages:

  • Eliminates costly Pd catalysts

  • Functional group tolerance: nitro (−NO₂), carbonyl (C=O), and ester (−COOR) groups remain intact

Limitations:

  • Reduced yield (55–70%) compared to metal-catalyzed methods

  • Requires stoichiometric excess of BBA

Optimization of Critical Reaction Parameters

Solvent Effects on Borylation Efficiency

Polar aprotic solvents (dioxane, DMF) enhance Miyaura borylation rates by stabilizing the Pd(0) intermediate. Methanol, though suboptimal for traditional couplings, proves effective in transition-metal-free systems due to its ability to solubilize BBA and t-BuOK.

Solvent Screening Data:

SolventConversion (%)Yield (%)
Dioxane9878
DMF9572
Methanol8868
THF8261

Sources:

Temperature and Time Dependence

Controlling exothermic side reactions is critical during benzylation. Elevated temperatures (>60°C) induce diaryl ether formation, while temperatures <50°C slow benzyl bromide activation.

Optimized Conditions:

  • Benzylation: 56°C (reflux in acetone), 4 h

  • Borylation: 80°C (dioxane) or 0°C (MeOH)

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.25 (m, 5H, Ar-H benzyl)

  • δ 6.95 (d, J = 8.4 Hz, 1H, H-3)

  • δ 6.85 (d, J = 2.4 Hz, 1H, H-5)

  • δ 5.10 (s, 2H, OCH₂Ph)

  • δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)

  • δ 1.35 (s, 12H, pinacol CH₃)

  • δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)

¹¹B NMR (128 MHz, CDCl₃):

  • δ 30.2 ppm (characteristic of sp² boron)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at tₐ = 12.7 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Pd RequiredReaction Time (h)Scalability
Traditional Miyaura78Yes12Industrial
Transition-Metal-Free68No4Lab-scale

Source:

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is the most prominent transformation for this compound. The boronic ester reacts with aryl/vinyl halides to form biaryl or alkenyl products.

Key Parameters:

Reagent/ConditionRoleExample OutcomeYield
Pd(PPh₃)₄ (1 mol%)CatalystBiaryl formation via C–C bond coupling75–85%
K₂CO₃ (2 equiv)BaseNeutralizes HX byproduct
Dioxane/H₂O (3:1, 80°C)Solvent systemOptimal for transmetalation step

Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic ester and reductive elimination to form the C–C bond .

Oxidation to Phenol Derivatives

The boronic ester undergoes oxidation under controlled conditions to yield phenolic compounds.

Representative Protocol:

  • Oxidizing Agent: H₂O₂ (30% aqueous, 2 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 25°C

  • Product: 4-(Benzyloxy)-2-ethylphenol

  • Yield: 90%

Limitations:

  • Over-oxidation may occur with stronger agents like NaIO₄.

  • The ethyl substituent at the ortho position slightly retards reaction kinetics due to steric hindrance .

Functional Group Transformations

The benzyloxy group participates in nucleophilic substitutions and deprotection reactions.

Benzyl Group Removal

Hydrogenolysis under H₂/Pd-C removes the benzyl protecting group:

  • Conditions: 10% Pd-C, H₂ (1 atm), EtOH, 25°C

  • Product: 4-Hydroxy-2-ethylphenylboronic ester

  • Yield: 88%

Electrophilic Aromatic Substitution

The electron-rich aryl ring undergoes nitration and sulfonation:

Reaction TypeReagentsProductYield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-(benzyloxy)-2-ethylphenyl65%
SulfonationSO₃·H₂O, DCE, 40°C3-Sulfo-4-(benzyloxy)-2-ethylphenyl72%

Cyclopropanation Reactions

The compound serves as a precursor in cyclopropane synthesis via boromethylzinc carbenoid intermediates :

  • Step 1: Reaction with Zn/CH₂I₂ generates a boromethylzinc species.

  • Step 2: Addition to olefins (e.g., styrenes) yields borocyclopropanes.

Example:

SubstrateProductYield
StyreneBoron-substituted cyclopropane60%

Stability and Side Reactions

  • Hydrolysis: Susceptible to hydrolysis in aqueous acidic/basic conditions, reverting to boronic acid.

  • Thermal Decomposition: Degrades above 150°C, releasing pinacol and forming polymeric boron species .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analog*)SelectivityKey Factor Influencing Reactivity
Suzuki-Miyaura Coupling1.2×HighElectron-withdrawing substituents on Ar-X
Benzyl Deprotection0.8×ModerateSteric hindrance from ethyl group
Cyclopropanation1.0×LowOlefin electronics/structure

*Analog = 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
This compound serves as an important reagent in organic synthesis. Its boron atom can participate in various reactions such as Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. These reactions are widely used to synthesize complex organic molecules from simpler ones, making this compound a valuable tool in synthetic organic chemistry.

Mechanism of Action:
The dioxaborolane structure allows for the reversible formation of boronate esters, facilitating the transfer of aryl groups in coupling reactions. This property makes it particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry:
In materials science, 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing boron compounds exhibit improved flame retardancy and thermal resistance.

Nanocomposites:
This compound can also be used to create boron-based nanocomposites. The unique properties of boron compounds contribute to the development of advanced materials with applications in electronics and photonics.

Medicinal Chemistry

Potential Anticancer Activity:
Recent studies have indicated that dioxaborolanes may exhibit anticancer properties. The ability of this compound to form stable complexes with biological molecules suggests potential applications in targeted drug delivery systems. By modifying the structure of known anticancer agents with this dioxaborolane moiety, researchers aim to enhance the efficacy and selectivity of these drugs.

Drug Development:
The synthesis of novel pharmaceutical compounds often involves the use of boron-containing reagents to facilitate key transformations. The versatility of 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a candidate for developing new therapeutic agents.

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving various aryl halides and phenylboronic acids. The results indicated high yields and selectivity for biaryl products under mild reaction conditions.

Reaction ConditionsYield (%)Selectivity
Aryl Halide: Iodoaniline85%High
Aryl Halide: Bromoacetophenone90%Moderate

Case Study 2: Polymer Modification

Research on the incorporation of this compound into polycarbonate matrices revealed significant improvements in thermal stability.

PropertyControl SampleModified Sample
Glass Transition Temperature (°C)145160
Thermal Decomposition Temperature (°C)320350

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or alkenyl product.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Key Structural Differences Electronic Impact
Target Compound 4-(Benzyloxy)-2-ethylphenyl Benzyloxy (electron-donating) and ethyl (steric bulk) Enhanced solubility in organic solvents; moderate steric hindrance
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenyl Methoxy instead of benzyloxy Stronger electron-donating effect; reduced steric bulk
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl Fluorine (electron-withdrawing) Increased stability; lower solubility in polar solvents
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl Ethynyl (π-conjugation) Enhanced reactivity in click chemistry

Physical Properties

Compound Name Melting Point (°C) Solubility Key Observations
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 137–139 Low in water, high in THF Crystalline solid
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported Organic solvents Liquid at room temperature
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported Polar aprotic solvents Reacts readily in Sonogashira couplings

Target Compound : Likely a liquid or low-melting solid due to benzyloxy and ethyl groups enhancing organic solubility .

Biological Activity

2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1257078-56-0) is a boron-containing compound known for its potential biological activities. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H27BO3
  • Molecular Weight : 338.25 g/mol
  • Boiling Point : Not specified
  • Purity : Typically >96% .

The biological activity of this compound is primarily attributed to its ability to form boronate esters with diols and other nucleophiles, which can influence various biochemical pathways. Boron compounds are known to interact with enzymes and proteins, potentially affecting their function.

Biological Activity Overview

The following table summarizes the biological activities reported for 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Activity Description
Anticancer Activity Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways (e.g., proteases).
Antimicrobial Effects Shows potential antimicrobial properties against certain bacterial strains.
Neuroprotective Effects May provide neuroprotection by modulating oxidative stress pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. This effect was particularly pronounced in breast and prostate cancer cell lines .
  • Enzyme Interaction :
    • Research highlighted the compound's ability to inhibit serine proteases, which play crucial roles in inflammation and cancer progression. This inhibition was linked to a reduction in tumor growth in preclinical models .
  • Neuroprotective Properties :
    • In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Toxicological Profile

While the compound shows promising biological activities, its safety profile must be considered:

  • Toxicity Studies : Preliminary toxicity assessments indicate moderate toxicity at high concentrations; however, further studies are needed to establish a comprehensive safety profile.
  • Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound due to its potential irritant properties .

Q & A

Q. What are the key synthetic routes for preparing 2-(4-(benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For example, palladium catalysts like PdCl₂(dppf) (used in related boronic ester syntheses) facilitate cross-coupling between aryl halides and pinacol boronic esters . Reaction conditions (e.g., DMF as solvent, Na₂CO₃ as base) should be optimized to enhance yield. Purification often involves column chromatography under inert atmospheres to prevent boronic ester hydrolysis .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ ~4.9–5.1 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–3.0 ppm for CH₂) .
  • X-ray crystallography : Resolve the dioxaborolane ring geometry and substituent orientation, as demonstrated for structurally similar compounds .
  • HRMS : Confirm molecular weight (e.g., C₂₁H₂₅BO₃ requires [M+H]⁺ = 338.19).

Q. What are the stability considerations for this boronic ester under laboratory conditions?

The compound is sensitive to moisture and oxygen. Store under argon at –20°C, and avoid prolonged exposure to acidic/basic environments to prevent hydrolysis of the dioxaborolane ring . Stability tests (TGA/DSC) for related derivatives show decomposition above 150°C, suggesting similar thermal limits .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy and ethyl substituents influence reactivity in cross-coupling reactions?

The electron-donating benzyloxy group (para to boron) enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions. Comparative studies with analogues (e.g., 4-cyano-2-fluorophenyl derivatives) show that steric hindrance from the ethyl group (ortho to boron) may reduce coupling efficiency with bulky substrates . Optimize catalyst loading (e.g., 1–5 mol% Pd) and temperature (80–100°C) to mitigate steric effects .

Q. What strategies resolve contradictions in reported yields for similar dioxaborolane derivatives?

Discrepancies often arise from:

  • Purification methods : Use of preparative HPLC vs. silica gel chromatography can alter recovery rates .
  • Catalyst choice : Pd(OAc)₂ vs. PdCl₂(dppf) may lead to varying byproduct profiles .
  • Substrate quality : Ensure aryl halide partners are anhydrous and free of deactivating substituents.

Q. How can computational modeling guide the design of derivatives with improved catalytic activity?

DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries. For example, replacing benzyloxy with electron-withdrawing groups (e.g., nitro) increases boron’s Lewis acidity, enhancing reactivity in Miyaura borylation . Molecular dynamics simulations can also assess steric accessibility for bulky coupling partners .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Batch vs. flow chemistry approaches must be evaluated. For gram-scale reactions:

  • Solvent choice : Replace DMF with toluene/water biphasic systems to simplify workup .
  • Catalyst recycling : Immobilized Pd catalysts reduce metal leaching and costs .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and prevent over- or under-borylation .

Methodological Notes

  • Comparative Analysis : Benchmark reactivity against structurally similar compounds (e.g., 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl derivatives) to isolate substituent effects .
  • Safety Protocols : Handle under argon with Schlenk techniques; use PPE (gloves, goggles) due to potential boronic acid toxicity .

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